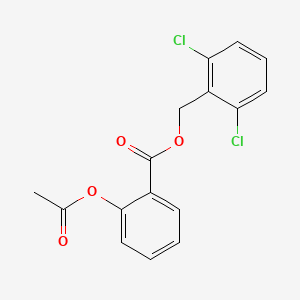
2,6-dichlorobenzyl 2-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzyl 2-(acetyloxy)benzoate, also known as chlorhexidine acetate, is a chemical compound that has been widely used in scientific research due to its antimicrobial properties. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields such as medicine, dentistry, and environmental science.
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate involves the disruption of cell membranes and inhibition of cellular respiration. This compound is able to penetrate the cell wall of microorganisms and disrupt the integrity of the membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to mammalian cells and has been used in various medical and dental applications. However, it may cause skin irritation and allergic reactions in some individuals. This compound has also been found to have potential environmental effects and may accumulate in aquatic systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-dichlorobenzyl 2-(acetyloxy)benzoate in lab experiments include its broad-spectrum antimicrobial activity, low toxicity to mammalian cells, and stability under various conditions. However, its potential environmental effects and limited solubility in water may limit its use in certain applications.
Zukünftige Richtungen
1. Development of novel formulations of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate for improved antimicrobial activity and reduced environmental impact.
2. Evaluation of the potential use of this compound in the treatment of infections caused by antibiotic-resistant microorganisms.
3. Investigation of the mechanism of action of this compound and its interaction with microorganisms at the molecular level.
4. Exploration of the potential use of this compound in other fields such as agriculture and food preservation.
Synthesemethoden
The synthesis of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate involves several steps. The starting material is 2,6-dichlorobenzyl chloride, which is reacted with sodium acetate to form 2,6-dichlorobenzyl acetate. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The antimicrobial properties of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate have been extensively studied in scientific research. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been used in various applications such as disinfectants, antiseptics, and preservatives.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-10(19)22-15-8-3-2-5-11(15)16(20)21-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKLKZIHSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)
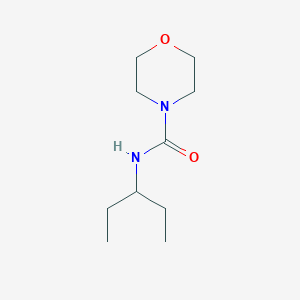
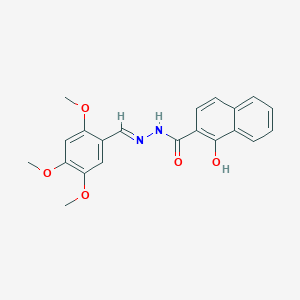
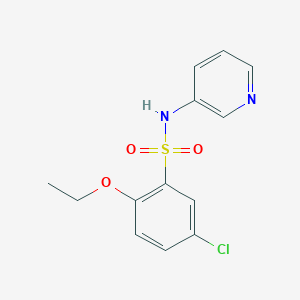
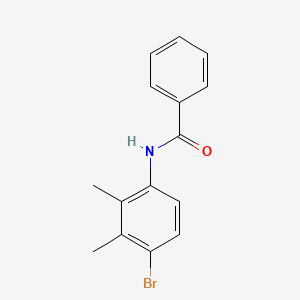


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

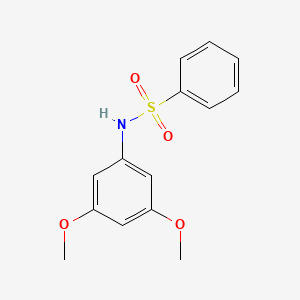

![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)